(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
Description
The compound “(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole” is a chiral bibenzooxaphosphole derivative characterized by:
- Stereochemistry: All chiral centers (2S,2'S,3S,3'S) are in the S-configuration, ensuring a rigid, well-defined spatial arrangement.
- Substituents:
- 2,2'-Positions: Benzyl groups (C₆H₅CH₂–), providing steric bulk and π-electron density.
- 3,3'-Positions: Tert-butyl groups (C(CH₃)₃–), enhancing steric hindrance and stability.
- Core Structure: Two fused benzooxaphosphole rings, contributing to its electron-rich phosphorus centers.
Properties
Molecular Formula |
C36H40O2P2 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S,3S)-2-benzyl-4-[(2S,3S)-2-benzyl-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C36H40O2P2/c1-35(2,3)39-31(23-25-15-9-7-10-16-25)37-29-21-13-19-27(33(29)39)28-20-14-22-30-34(28)40(36(4,5)6)32(38-30)24-26-17-11-8-12-18-26/h7-22,31-32H,23-24H2,1-6H3/t31-,32-,39+,40+/m0/s1 |
InChI Key |
OUQFQFLZNWWOPU-QGJJZOTOSA-N |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves multiple steps. One common approach is to start with the preparation of the bibenzo[d][1,3]oxaphosphole core, followed by the introduction of the benzyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific structural features on biological activity. Its interactions with various biomolecules can provide insights into the mechanisms of action of related compounds.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of benzyl and tert-butyl groups may influence the compound’s pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole can be used as a precursor for the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,2’S,3S,3’S)-2,2’-Dibenzyl-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences :
Tert-butyl groups at 3,3'-positions (shared with CAS 1435940-21-8 and 1202033-21-3) stabilize the phosphorus centers and restrict rotational freedom .
Electronic Effects: Methoxy groups in CAS 1435940-21-8 donate electron density via resonance, altering reactivity compared to the target’s benzyl substituents . Benzyl vs.
Applications: Analogs like CAS 1202033-21-3 and 1435940-21-8 are documented as chiral ligands in asymmetric catalysis, suggesting similar utility for the target compound .
Physicochemical Properties :
- Solubility : Methoxy-substituted analogs (CAS 1435940-21-8) exhibit higher polarity, improving solubility in polar solvents compared to the target’s benzyl groups .
- Stability : All analogs require inert atmosphere storage (2–8°C), indicating sensitivity to oxidation or moisture .
Research Findings and Implications
- Bioactivity Clustering : suggests that structurally similar compounds cluster by bioactivity, implying the target may share modes of action with its analogs, particularly in enzyme inhibition or receptor binding .
- Safety Profile : Hazard statements (H302, H315, etc.) are consistent across analogs, emphasizing the need for careful handling to avoid ingestion, skin irritation, or respiratory issues .
- Synthetic Utility : The target’s stereochemical precision and bulky substituents make it a candidate for asymmetric catalysis , mirroring applications of diphenyl and dimethoxy variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
